molecular formula C7H3BrClNS B1375345 7-Bromo-2-chlorobenzo[D]thiazole CAS No. 1188227-29-3

7-Bromo-2-chlorobenzo[D]thiazole

Cat. No.: B1375345
CAS No.: 1188227-29-3
M. Wt: 248.53 g/mol
InChI Key: AHKIFAZHPYSUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-chlorobenzo[D]thiazole (CAS 1188227-29-3) is a halogenated benzothiazole derivative with the molecular formula C₇H₃BrClNS and a molecular weight of 248.53 g/mol . It features a thiazole ring fused to a benzene core, substituted with bromine at position 7 and chlorine at position 2. American Elements supplies it in high-purity forms (99%–99.999%) for specialized applications .

Properties

IUPAC Name

7-bromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKIFAZHPYSUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorobenzo[D]thiazole typically involves the bromination and chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective substitution of bromine and chlorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as electrosynthesis, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chlorobenzo[D]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted benzothiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2-chlorobenzo[D]thiazole varies depending on its application. In the context of quorum sensing inhibition, the compound interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation and toxin production. This is achieved by binding to the active sites of quorum sensing receptors, thereby blocking the interaction with signal molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table compares key structural analogues of 7-bromo-2-chlorobenzo[D]thiazole:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
4-Bromo-2-chlorobenzo[D]thiazole 182344-57-6 C₇H₃BrClNS Br (4), Cl (2) 248.53 Similar reactivity; used in drug synthesis
7-Bromo-6-methoxy-2-methylbenzo[D]thiazole 1960415-77-3 C₉H₈BrNOS Br (7), OCH₃ (6), CH₃ (2) 258.13 Methoxy group enhances solubility; anticancer research
7-Bromo-2-phenylbenzo[D]thiazole CID 125495733 C₁₃H₈BrNS Br (7), Ph (2) 274.18 Phenyl group increases lipophilicity; structural studies
7-Bromo-2-methylbenzo[D]oxazole 1239489-82-7 C₈H₆BrNO Br (7), CH₃ (2) 212.04 Oxazole ring alters electronic properties; agrochemical applications

Key Observations :

  • Substituent Position : The placement of bromine and chlorine significantly impacts electronic distribution. For example, 4-bromo-2-chlorobenzo[D]thiazole (Br at position 4) exhibits a similarity score of 0.93 to the target compound, suggesting near-identical reactivity .
  • Functional Groups : Methoxy (OCH₃) or phenyl (Ph) substituents modify solubility and bioactivity. The phenyl derivative (CID 125495733) is more lipophilic, favoring membrane penetration in drug candidates .
  • Ring Variations : Replacing the thiazole sulfur with oxygen (e.g., in 7-bromo-2-methylbenzo[D]oxazole) reduces electron-withdrawing effects, altering HOMO-LUMO gaps and reactivity .

Comparison :

  • Direct halogenation (as in the target compound) offers higher regioselectivity compared to multicomponent condensations (e.g., ) .
  • Thiadiazole derivatives () require harsher conditions (90°C, 6 hours) but achieve stable crystalline structures via hydrogen bonding .
HOMO-LUMO Gaps and Reactivity
  • This compound : Predicted to have a moderate HOMO-LUMO gap due to electron-withdrawing Br and Cl substituents, favoring electrophilic substitution reactions.
  • Thiazole derivative 11 () : Exhibits a lower HOMO-LUMO gap (5.2 eV) than derivative 6 (6.1 eV), correlating with higher reactivity in anticancer assays .

Biological Activity

7-Bromo-2-chlorobenzo[D]thiazole is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by case studies and research findings.

This compound is characterized by its halogenated structure, which enhances its reactivity and biological activity. The presence of bromine and chlorine atoms contributes to its lipophilicity and ability to interact with various biological targets.

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects.

CompoundMIC (µg/mL)Target Organism
This compound12.5Staphylococcus aureus
This compound25Escherichia coli

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported its effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were determined through MTT assays, revealing promising results.

Cell LineIC50 (µM)Reference
MCF-70.52
HCT-1160.25

These results indicate that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.

3. Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in various diseases. For instance, it has shown potential as an acetylcholinesterase inhibitor, which is crucial in treating Alzheimer's disease due to its role in increasing acetylcholine levels in the brain.

EnzymeIC50 (µM)Reference
Acetylcholinesterase2.7

This suggests that this compound could be developed into therapeutic agents targeting neurodegenerative disorders.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested alongside other benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated superior antibacterial activity, particularly against resistant strains, highlighting its potential as a scaffold for new antibiotics.

Case Study 2: Cancer Cell Line Testing

A series of experiments were conducted using the MCF-7 and HCT-116 cell lines to evaluate the cytotoxic effects of this compound. The results indicated a dose-dependent response with significant inhibition of cell growth at low concentrations, suggesting its potential application in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.